Product packaging for Dihydrospectinomycin(Cat. No.:CAS No. 28048-39-7)

Dihydrospectinomycin

Cat. No.: B1230462
CAS No.: 28048-39-7
M. Wt: 334.37 g/mol
InChI Key: GKPRKJXOTBXASY-IQKNWYLPSA-N
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Description

Dihydrospectinomycin is a chemically modified derivative of the aminocyclitol antibiotic spectinomycin, which is produced by the bacterium Streptomyces spectabilis . Like its parent compound, it is an inhibitor of bacterial protein synthesis, specifically binding to the 30S ribosomal subunit to disrupt translocation . This mechanism of action makes it a valuable tool for fundamental research in microbiology and molecular biology, particularly for studying ribosomal function and the processes of bacterial protein synthesis. The primary research value of this compound lies in its role as a key intermediate and model compound for investigating the structure-activity relationships of spectinomycin analogs . Studies on alkyl and acyl derivatives of this compound have been crucial for understanding how modifications to the core structure can overcome native bacterial resistance mechanisms, such as inactivation by adenyltransferase enzymes . This research is instrumental in the development of novel semi-synthetic antibiotics, such as the spectinamides, which are designed to evade efflux pumps in difficult-to-treat pathogens like Mycobacterium tuberculosis . Consequently, this compound serves as a critical scaffold in antibacterial discovery research for tackling multidrug-resistant bacterial infections. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, nor for administration to humans or animals. Researchers should handle this compound responsibly and in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26N2O7 B1230462 Dihydrospectinomycin CAS No. 28048-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S,5R,7R,8S,10R,11S,12S,13R,14S)-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecane-7,8,12,14-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5-13,15-20H,4H2,1-3H3/t5-,6-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPRKJXOTBXASY-IQKNWYLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182326
Record name Dihydrospectinomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28048-39-7
Record name Dihydrospectinomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028048397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrospectinomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Spectroscopic Analysis of Dihydrospectinomycin

Methodologies for Stereochemical Elucidation of Dihydrospectinomycin Isomers

The study of stereochemistry investigates the spatial arrangement of atoms within molecules. wikipedia.org For a complex molecule like this compound, which possesses multiple stereogenic centers (carbon atoms with four different attached groups), numerous stereoisomers are possible. sydney.edu.au Elucidating the correct isomer requires a combination of sophisticated analytical techniques. nih.gov Methods such as competing enantioselective acylation (CEA) coupled with liquid chromatography/mass spectrometry (LC/MS) analysis can determine the absolute configuration of secondary alcohols, which are present in the this compound structure. nih.gov Furthermore, circular dichroism (CD) spectroscopy is another powerful tool for stereochemical determination. wordpress.com

Application of High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio, often to several decimal places. bioanalysis-zone.commeasurlabs.com This accuracy allows for the unambiguous determination of a molecule's chemical formula from its exact mass. mdpi.com For this compound, HRMS confirms its molecular formula as C₁₄H₂₆N₂O₇. nih.govnih.gov

In addition to providing the exact mass of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) reveals structural information through controlled fragmentation. scirp.org During this process, the molecule is broken into smaller, charged fragments. Analyzing the masses of these fragments helps to piece together the molecule's structural backbone and the connectivity of its functional groups. miamioh.eduresearchgate.net This technique was instrumental in establishing the structure of 7-deoxy-4(R)-dihydrospectinomycin. nih.gov

Table 1: Mass Spectrometric Properties of this compound
PropertyValueSignificance
Molecular FormulaC₁₄H₂₆N₂O₇Defines the elemental composition of the molecule. nih.gov
Molecular Weight334.37 g/molThe mass of one mole of the compound. nih.gov
Exact Mass334.17400117 DaThe precise mass of the molecule, measured by HRMS to confirm the formula. nih.gov
Ionization ModeTypically Electrospray Ionization (ESI)A soft ionization technique suitable for polar molecules like this compound, often observing the [M+H]⁺ ion. miamioh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed three-dimensional structure and conformation of molecules in solution. nih.govauremn.org.br It provides information on the local chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). unimo.it

The ¹H NMR spectrum provides data on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). researchgate.net The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. careerendeavour.comnih.gov For complex structures like this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete bonding framework by showing correlations between adjacent protons and between protons and carbons. bas.bg

Furthermore, the Nuclear Overhauser Effect (nOe) provides information about which atoms are close to each other in space, which is essential for determining the molecule's preferred conformation or three-dimensional shape. wordpress.com The structure of 7-deoxy-4(R)-dihydrospectinomycin was firmly established using proton magnetic resonance. nih.gov

Table 2: Representative NMR Data for this compound and its Analogs
TechniqueType of Information ObtainedApplication to this compound
¹H NMRChemical shifts (δ), coupling constants (J), integration.Identifies the chemical environment and connectivity of hydrogen atoms. researchgate.net
¹³C NMRChemical shifts (δ) of carbon atoms.Determines the number and type of carbon atoms (CH₃, CH₂, CH, C). nih.govresearchgate.net
2D NMR (COSY, HMBC)Correlation between nuclei through bonds.Establishes the complete covalent structure and carbon skeleton. bas.bg
NOESYCorrelation between nuclei through space (Nuclear Overhauser Effect).Defines the 3D conformation and stereochemical relationships. wordpress.comresearchgate.net

X-ray Crystallography and Cryo-Electron Microscopy in this compound-Related Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques used to determine the high-resolution, three-dimensional structure of molecules and macromolecular complexes. crelux.comnih.govnih.gov While a crystal structure for isolated this compound is not reported in the reviewed literature, extensive studies have been performed on its parent compound, spectinomycin (B156147), in complex with its biological target, the ribosome. jst.go.jp These studies serve as a direct model for how this compound would interact.

Cryo-EM has been used to visualize the bacterial ribosome bound to spectinomycin at near-atomic resolution. biorxiv.orgbiorxiv.org These structures reveal that spectinomycin binds to the 30S ribosomal subunit in the E-site, sterically hindering the movement of the head domain, which is necessary for the translocation step of protein synthesis. nih.govnih.gov The ability to visualize these complexes in different functional states provides snapshots that detail the dynamic interactions between the drug and the ribosome. nih.gov The resolution of cryo-EM has advanced to the point where individual amino acid side chains and drug molecules can be clearly resolved within the large ribosomal complex. biorxiv.org

Table 3: Structural Biology of Spectinomycin-Ribosome Complexes
TechniqueMacromolecular ComplexKey FindingsResolution
X-ray CrystallographySpectinomycin bound to the 30S ribosomal subunitRevealed the stereochemistry and absolute configuration of spectinomycin and its binding site. jst.go.jpHigh Resolution
Cryo-Electron MicroscopyTranslating ribosome in complex with spectinomycinVisualized the antibiotic within its binding pocket on the 30S subunit. nih.govnih.gov~2-4 Å biorxiv.orgbiorxiv.org
Cryo-Electron TomographyRibosome-antibiotic complex inside bacterial cellsEnables in-situ structure determination, showing the drug interaction in a native cellular context. biorxiv.org3.7 Å biorxiv.org

Computational Chemistry Approaches for this compound Structural Studies

Computational chemistry provides theoretical methods to study and predict the structure and properties of molecules. taylorfrancis.comresearchgate.net These approaches are particularly valuable when used in conjunction with experimental data to refine and interpret structural information. mdpi.com Molecular modeling allows for the generation and energy minimization of possible conformations (3D shapes) of this compound, helping to identify the most stable structures. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can predict various spectroscopic properties. mdpi.comchemrevlett.com For instance, theoretical calculations of NMR chemical shifts for different possible stereoisomers of this compound can be performed. nih.gov By comparing these calculated spectra to the experimental NMR data, the correct stereoisomer can be identified with a high degree of confidence. mdpi.com These computational tools are also used to study the interactions between a molecule like this compound and its biological target, providing insights into binding affinity and mechanism of action. inventi.innih.gov

Table 4: Application of Computational Chemistry in this compound Studies
Computational MethodPurposeExample Application
Molecular Mechanics (MM) / Molecular Dynamics (MD)Conformational analysis and energy minimization.Predicting the most stable 3D structures of this compound isomers. nih.govchemrevlett.com
Density Functional Theory (DFT)Calculation of electronic structure and molecular properties.Predicting NMR chemical shifts and vibrational frequencies to match with experimental spectra. mdpi.comnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling reactions and interactions in large biological systems.Simulating the binding of this compound to the ribosome active site. researchgate.net
Molecular DockingPredicting the binding orientation of a small molecule to a macromolecular target.Modeling how this compound fits into the binding pocket of the 30S ribosome. inventi.innih.gov

Biosynthetic Pathways and Enzymology of Dihydrospectinomycin Formation

Genetic Organization of Dihydrospectinomycin Biosynthetic Gene Clusters (e.g., spe cluster)

The genetic blueprint for this compound biosynthesis is housed within the spectinomycin (B156147) (spe) biosynthetic gene cluster, first identified in Streptomyces spectabilis ATCC 27741. nih.govjmb.or.kr This cluster contains a collection of genes whose protein products work in concert to construct the antibiotic scaffold from basic metabolic precursors. The complete gene cluster has been sequenced and is available under GenBank accession number EU255259. nih.gov

Analysis of the spe gene cluster has revealed a series of open reading frames (ORFs) with putative functions assigned based on homology to known enzymes. jmb.or.kr These genes encode the enzymes necessary for the synthesis of the two main structural components of spectinomycin—actinamine and actinospectose—as well as regulatory and resistance proteins. jmb.or.krnih.gov

Below is a table summarizing the key genes within the spe cluster and their proposed roles in the biosynthesis of spectinomycin and its precursors.

GeneProposed FunctionReference
speAmyo-inositol monophosphatase jmb.or.kr
speBmyo-inositol dehydrogenase jmb.or.kr
spcS2L-glutamine:scyllo-inosose aminotransferase jmb.or.kr
spcDdTDP-glucose synthase jmb.or.kr
spcEdTDP-glucose 4,6-dehydratase jmb.or.kr
speHPutative dehydrogenase jmb.or.kr
speIPutative keto-isomerase jmb.or.kr
spcGPutative glycosyltransferase nih.gov
spcMPutative methyltransferase, also implicated in resistance nih.govnih.gov
speYRadical SAM dehydrogenase
speNPutative resistance protein jmb.or.kr
speXUnknown jmb.or.kr
speDUnknown jmb.or.kr
speTUnknown jmb.or.kr

Enzymatic Transformations in this compound Biosynthesis

The assembly of this compound is a multi-step process involving a cascade of enzymatic reactions that modify and link precursor molecules.

Characterization of Radical S-Adenosyl Methionine (SAM) Enzymes (e.g., SpeY)

A pivotal enzyme in the biosynthesis of this compound is SpeY, a member of the radical S-adenosyl methionine (SAM) enzyme superfamily. These enzymes are known for catalyzing a wide array of challenging chemical reactions. SpeY is specifically classified as a "twitch" radical SAM enzyme, which contains an auxiliary iron-sulfur cluster in addition to the canonical radical SAM cluster.

Research has shown that SpeY catalyzes the dehydrogenation of the C2' alcohol of (2'R,3'S)-tetrahydrospectinomycin. This reaction is a critical step that ultimately yields (3'S)-dihydrospectinomycin, a likely intermediate in the biosynthetic pathway. The reaction mechanism is radical-mediated, initiated by the abstraction of a hydrogen atom from the C2' position of the substrate by a 5'-deoxyadenosyl radical, which is generated from the reductive cleavage of SAM.

myo-Inositol Pathway Enzymes and Precursor Conversion

The actinamine moiety of this compound is derived from myo-inositol. The initial steps of this conversion are carried out by a trio of enzymes encoded within the spe cluster: SpeA, SpeB, and SpcS2. jmb.or.kr

The proposed pathway begins with the dephosphorylation of myo-inositol-1-phosphate to myo-inositol, a reaction catalyzed by the myo-inositol monophosphatase, SpeA. jmb.or.kr Subsequently, SpeB, a myo-inositol dehydrogenase, is believed to oxidize myo-inositol to scyllo-inosose. jmb.or.kr The final characterized step in this initial phase is the amination of scyllo-inosose by SpcS2, an L-glutamine:scyllo-inosose aminotransferase, to produce an aminocyclitol precursor. jmb.or.kr It has been suggested that SpeB and SpcS2 may act iteratively in the pathway. nih.gov

Elucidation of Dioxane Bridge Formation Mechanisms

The defining structural feature of spectinomycin and its precursor, this compound, is the central dioxane bridge. The formation of this bridge is a key chemical challenge in the biosynthesis. The enzymatic activity of SpeY is directly implicated in facilitating the formation of this dioxane ring. By catalyzing the dehydrogenation of (2'R,3'S)-tetrahydrospectinomycin, SpeY generates a keto intermediate that is primed for the subsequent cyclization reactions that form the dioxane structure. This dehydrogenation is a crucial step that enables the intramolecular reactions required to construct the tricyclic core of the molecule.

Heterologous Expression Systems for Biosynthesis Research

The study of this compound biosynthesis has been greatly aided by the use of heterologous expression systems. These systems allow for the functional characterization of the biosynthetic genes in a controlled genetic background.

Escherichia coli has been utilized for the overexpression and functional analysis of individual genes from the spe cluster. For instance, the genes spcD, speA, speB, and spcS2 were individually subcloned and expressed in E. coli BL21(DE3). jmb.or.kr This approach allowed for the in vitro characterization of the enzymatic activities of their protein products, confirming their roles as dTDP-glucose synthase, myo-inositol monophosphatase, and myo-inositol dehydrogenase, respectively. jmb.or.kr

Furthermore, Streptomyces venezuelae has been successfully used as a heterologous host for the production of spectinomycin and its intermediates. nih.govnih.gov In one study, the entire 17-kb spectinomycin biosynthetic gene cluster, contained on a cosmid (pSPC8), was expressed in an engineered strain of S. venezuelae YJ003, leading to the production of spectinomycin. nih.gov This demonstrated that the cloned gene cluster contains all the necessary genetic information for the biosynthesis of the antibiotic. nih.gov In another study, the co-expression of just five genes—spcA, spcB, spcS2, spcM, and spcG—in S. venezuelae was sufficient to produce spectinomycin, suggesting that the host strain provided the necessary actinospectose precursor. nih.govresearchgate.net The heterologous expression of speA, speB, and spcS2 alone was also shown to be sufficient for the production of spectinamine, the aminocyclitol core. nih.gov

Evolutionary Analysis of this compound Biosynthetic Enzymes

Phylogenetic analysis of the this compound biosynthetic enzymes has revealed interesting evolutionary relationships. A notable example is the radical SAM enzyme SpeY. It shares significant sequence identity (nearly 50%) with another twitch radical SAM enzyme, HygY, which is involved in the biosynthesis of hygromycin B.

Despite their sequence similarity, SpeY and HygY catalyze different types of reactions. SpeY acts as a dehydrogenase, while HygY functions as an epimerase. Structural and mutational studies have pinpointed a single amino acid residue as the key determinant of this functional divergence. In SpeY, a serine residue (Ser-183) is positioned in the active site, which facilitates the dehydrogenation reaction. In contrast, HygY possesses a cysteine residue at the homologous position, which is critical for its epimerase activity.

Intriguingly, site-directed mutagenesis studies have shown that converting the Ser-183 in SpeY to a cysteine transforms the enzyme into a C2' epimerase. Conversely, mutating the corresponding cysteine in HygY to an alanine (B10760859) converts it from an epimerase to a dehydrogenase. This suggests that SpeY and its homologs likely evolved from an ancestral twitch radical SAM epimerase that contained a catalytic cysteine. This evolutionary divergence highlights the adaptability of the radical SAM enzyme scaffold to generate new catalytic functions.

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Dihydrospectinomycin Analogs

Design and Synthesis Strategies for Novel Dihydrospectinomycin Derivatives

The development of new this compound analogs is largely driven by structure-based design, semisynthesis from the natural product, and total synthesis approaches. nih.gov A primary strategy involves modifying the spectinomycin (B156147) core to improve target affinity and evade bacterial defense mechanisms like efflux pumps. nih.govnih.gov

One of the most successful design strategies was inspired by crystal structures of spectinomycin bound to the ribosome and the approach used for other semisynthetic antibiotics like tigecycline. nih.gov This led to the creation of "spectinamides," a class of analogs with modifications at the 3'-position of the actinospectose sugar ring (Ring C). nih.govnih.gov The core structure of spectinomycin features a diaminocyclitol moiety, actinamine (Ring A), fused to the actinospectose sugar via both a β-glycosidic and a hemiketal linkage, forming the central pyran ring (Ring B). nih.gov Analysis of its ribosomal binding site revealed that the 3'-position was a suitable vector for chemical modification without disrupting essential interactions for ribosomal affinity. nih.gov

Synthetic strategies often begin with spectinomycin or its derivatives. For example, 3',6'-disubstituted analogs have been synthesized from trospectomycin (B1683680), adapting previously established routes for spectinamides and aminomethyl spectinomycins. dntb.gov.ua Other modifications have targeted different positions on the core structure. The synthesis of 6-deoxyspectinomycin was achieved using the Barton deoxygenation reaction, a method for removing specific hydroxyl groups. dntb.gov.ua Similarly, 7-deoxy-4(R)-dihydrospectinomycin has also been prepared and characterized. nih.gov

More complex strategies involve the expansion of the sugar ring or total synthesis. A total stereocontrolled synthesis of spectinomycin from D-glucose has been reported, which provides a framework for creating analogs not accessible through semisynthesis. cdnsciencepub.com Patents have described methods for sugar-ring expansion to create 7-membered ring analogs and modifications at the C-6' position. google.com These syntheses often require the use of protective groups, such as carbobenzyloxy and t-butoxycarbonyl, to mask reactive amine groups on the actinamine ring while other parts of the molecule are modified. google.com

Correlating Structural Modifications with Ribosomal Binding Affinity

Spectinomycin and its analogs function by binding to a specific site on the 30S ribosomal subunit, specifically within helix 34 of the 16S rRNA, which inhibits protein synthesis by blocking the translocation step. nih.govresearchgate.net The SAR for this class of compounds is notably strict, indicating a tightly constrained binding pocket where small structural changes can have significant impacts on affinity. nih.govresearchgate.net

Modifications around the spectinomycin core have been systematically evaluated to understand their effect on ribosomal binding.

3'-Position Stereochemistry: The stereochemistry at the 3'-position is critical for activity. A study comparing a 3'-(R)-isomer spectinamide with its corresponding 3'-(S)-isomer found that the (S)-isomer was inactive in both whole-cell and ribosomal inhibition assays, confirming that potent antimicrobial activity is dependent on precise ribosomal binding. nih.gov

6-Position Hydroxyl Group: The hydroxyl group at the C-6 position on the actinamine ring is a primary target for aminoglycoside modifying enzymes (AMEs), which confer resistance. dntb.gov.ua Studies involving the deoxygenation of this position to create 6-deoxyspectinomycin analogs revealed that the 6-hydroxy group is a crucial motif for maintaining high ribosomal binding affinity and antimicrobial activity in the parent structures. dntb.gov.ua While its removal significantly reduces potency, this loss can be partially compensated for by the addition of aryl side chains in spectinamide and aminomethyl spectinomycin (amSPC) series, which contribute to ribosomal binding through other interactions. dntb.gov.ua

3' and 6'-Disubstitution: Analogs with substitutions at both the 3' and 6' positions have been synthesized and evaluated. These disubstituted compounds, such as trospectinamide, demonstrated ribosomal inhibition comparable to that of spectinomycin or trospectomycin in cell-free translation assays, indicating that the ribosome can accommodate modifications at these sites simultaneously. dntb.gov.ua

The following table summarizes the impact of selected structural modifications on ribosomal inhibition.

Analog / ModificationRibosomal Inhibition (IC50)FindingSource
Spectinamide (3'-(R)-isomer) Active (Specific IC50 varies by analog)The R-configuration at the 3' position is essential for ribosomal binding and antitubercular activity. nih.gov
Spectinamide (3'-(S)-isomer) Inactive (IC50 > 42 µg/ml)The S-configuration at the 3' position abolishes ribosomal binding and antimicrobial activity. nih.gov
6-Deoxyspectinomycin Analogs Reduced ActivityThe 6-hydroxy group is a required motif for high-affinity ribosomal binding in spectinomycin. dntb.gov.ua
3',6'-Disubstituted Analogs Similar to Spectinomycin/TrospectomycinThe ribosome can accommodate substitutions at both the 3' and 6' positions without significant loss of binding. dntb.gov.ua

SAR Studies on Overcoming Efflux-Mediated Resistance

A significant hurdle for many antibiotics, including spectinomycin, is their removal from the bacterial cell by efflux pumps, a key mechanism of intrinsic resistance. researchgate.net In Mycobacterium tuberculosis, the Rv1258c efflux pump is a major contributor to spectinomycin's poor activity against the pathogen. nih.govresearchgate.net A key goal of SAR studies has been to design analogs that can evade this efflux mechanism.

The development of spectinamides represents a major breakthrough in this area. nih.gov These semisynthetic analogs were specifically designed to overcome efflux by adding carefully selected side chains to the 3'-position of the spectinomycin core. nih.govnih.gov The hypothesis was that these chemical modifications would make the resulting molecules poor substrates for the Rv1258c pump, allowing them to accumulate inside the bacterium and reach their ribosomal target. nih.gov

To validate this, spectinamides were tested against both wild-type M. tuberculosis and a mutant strain lacking the Rv1258c efflux pump (ΔRv1258c). nih.gov

Spectinomycin: Shows significantly higher potency against the ΔRv1258c strain, confirming it is a substrate for this pump.

Effective Spectinamides: Analogs with potent activity against wild-type M. tuberculosis typically show similar minimum inhibitory concentrations (MICs) against both the wild-type and the ΔRv1258c strain. This indicates that their activity is not compromised by the pump and that they successfully evade efflux.

Ineffective Spectinamides: Analogs with good ribosomal inhibition but poor whole-cell activity often behave like spectinomycin, showing much greater potency against the efflux-deficient strain. This suggests they are still recognized and exported by the Rv1258c pump.

The results confirm that overcoming efflux is a critical component of the antitubercular activity of this class and that synthetic modification is a viable strategy to achieve this. nih.govresearchgate.net The data below illustrates the relationship between ribosomal inhibition, whole-cell activity, and efflux evasion for selected compounds.

CompoundRibosomal Inhibition IC50 (µM)MIC vs M. tb H37Rv (µM)MIC vs M. tb ΔRv1258c (µM)Efflux Ratio (H37Rv/ΔRv1258c)InterpretationSource
Spectinomycin 0.4128432High efflux nih.govnih.gov
Spectinamide 1544 0.80.50.51Efflux avoided nih.gov
Spectinamide 1329 0.4111Efflux avoided nih.gov
Spectinamide 1398 0.232132Not efflux-resistant nih.gov

Chemoenzymatic Approaches in this compound Analog Synthesis

Chemoenzymatic synthesis combines the power of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis to produce complex molecules. beilstein-journals.org This approach is increasingly used for the synthesis of natural products and their analogs, offering advantages over purely chemical or biological methods. beilstein-journals.org In a typical chemoenzymatic workflow, a simplified precursor is synthesized chemically and then subjected to one or more enzymatic transformations—such as glycosylation, oxidation, or cyclization—to build the final complex structure. beilstein-journals.orguq.edu.au

This strategy has been successfully applied to generate analogs of complex antibiotics like daptomycin (B549167) and various macrolides. chemrxiv.orgnih.gov For example, prenyltransferases have been used to add diverse alkyl groups to the daptomycin core, creating analogs with improved potency. nih.gov Similarly, the terminal thioesterase (TE) domains from polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly lines are powerful biocatalysts for macrocyclization, a key step in the synthesis of many antibiotics. beilstein-journals.org

While chemoenzymatic synthesis has proven to be a robust platform for diversifying other classes of antibiotics, its application specifically to the synthesis of this compound analogs is an emerging field. The biosynthetic pathway of spectinomycin involves a variety of enzymes, including oxidoreductases and glycosyltransferases, that could potentially be harnessed for in vitro or in vivo chemoenzymatic processes. The future application of these biocatalysts to chemically-derived this compound precursors could provide novel and efficient routes to a wider range of analogs, accelerating the discovery of new therapeutic agents.

Advanced Analytical and Bioanalytical Methodologies for Dihydrospectinomycin Research

Chromatographic Techniques for Research Sample Analysis

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the analysis of dihydrospectinomycin. Its high resolving power is essential for separating the structurally similar compounds found in fermentation broths and pharmaceutical-grade spectinomycin (B156147). rsc.org

High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a robust method for the analysis of this compound. This technique is particularly advantageous because aminoglycosides like this compound lack strong UV-absorbing chromophores, making detection by standard UV detectors challenging. rsc.org ELSD offers a universal detection method that is not dependent on the optical properties of the analyte, making it well-suited for quantitative analysis of these compounds. nih.govmdpi.com

Research has led to the development of simple, rapid, and reliable reversed-phase ion-pair chromatography methods using HPLC-ELSD. These methods can simultaneously determine spectinomycin, its related substances, including this compound diastereoisomers, and degradation products like actinamine and actinospectinoic acid. nih.govmdpi.com The separation is typically achieved on a C18 column, with mobile phases consisting of an ammonium (B1175870) acetate (B1210297) buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net The ELSD parameters, such as drift tube temperature and nebulizing gas flow rate, are optimized to achieve high sensitivity and stable baselines. nih.govmdpi.com Validation studies have demonstrated the method's accuracy, precision (with a relative standard deviation of less than 2%), and linearity over a significant concentration range. nih.gov

Table 1: Example HPLC-ELSD Parameters for this compound Analysis

Parameter Condition 1 Condition 2
Column TSKgel ODS-100V Nucleodur C18 Gravity (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / 15 mM Ammonium Acetate (pH 3.0 with TFA) (2:98 v/v) Methanol / 25 mmol L−1 Ammonium Acetate (pH 7.5) (10:90 v/v)
Flow Rate Isocratic 0.6 mL min−1
Detector ELSD ELSD
Drift Tube Temp. 50°C 95°C
Nebulizing Gas Air, 3.5 L/min Nitrogen, 2.2 L min−1

This table is a composite of data from multiple research sources and represents typical starting conditions. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for metabolite profiling due to its high sensitivity, selectivity, and specificity. mdpi.comnih.gov In the context of this compound research, LC-MS/MS is crucial for identifying and quantifying metabolites in complex biological matrices. bioxpedia.com Studies have shown that while spectinomycin is the major residue in kidney tissues, this compound is the primary metabolite found in the liver. fao.org

The development of LC-MS/MS methods for metabolite profiling involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. thermofisher.com Ion-pairing reversed-phase liquid chromatography is often employed to separate the polar aminoglycosides. nih.gov The mass spectrometer, typically a triple quadrupole (QqQ) or a hybrid quadrupole linear ion trap (QTRAP), is used for its ability to perform selected reaction monitoring (SRM), which provides excellent sensitivity and specificity for quantitative analysis. mdpi.comfrontiersin.org For metabolite identification, techniques like predictive multiple reaction monitoring-information dependent acquisition-enhanced product ion (pMRM-IDA-EPI) scans are utilized to obtain structural information from the fragmentation patterns of the metabolites. mdpi.com

Table 2: General LC-MS/MS Parameters for Aminoglycoside Analysis

Parameter Typical Setting
Chromatography Reversed-Phase (e.g., C8, C18) or HILIC
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Triple Quadrupole (QqQ), Ion Trap
Acquisition Mode Selected Reaction Monitoring (SRM) for quantification; Product Ion Scans for identification
Mobile Phase Water and Acetonitrile with additives like Formic Acid or Heptafluorobutyric Acid

This table summarizes common parameters used in LC-MS/MS analysis of aminoglycosides and related compounds. frontiersin.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

Sample Preparation and Matrix Effects in Bioanalytical Research

The reliability of bioanalytical data is heavily dependent on the sample preparation process. chromatographyonline.com The primary goals of sample preparation are to extract the analyte of interest from the biological matrix (e.g., plasma, serum, tissue), remove interfering endogenous components, and concentrate the analyte to a level suitable for detection. gcms.cznih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.com

A significant challenge in bioanalysis, particularly with LC-MS/MS, is the "matrix effect." This phenomenon refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the biological matrix. lcms.cznih.gov Matrix effects can compromise the accuracy, precision, and sensitivity of the assay. nih.gov Phospholipids are a common source of matrix effects in plasma samples. lcms.cz

To mitigate matrix effects, several strategies can be employed:

Efficient Sample Cleanup: More selective sample preparation techniques like SPE or specific phospholipid removal methods can significantly reduce matrix components. gcms.cz

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering matrix components is a crucial step. lcms.cz

Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation during quantification. nih.gov

The choice of sample preparation technique is a balance between the desired cleanliness of the extract, recovery of the analyte, and the throughput required for the study.

Spectroscopic Methods in Quantitative and Qualitative Research Analysis (e.g., SERS)

While chromatography is a dominant technique, spectroscopic methods offer alternative and complementary approaches for the analysis of this compound.

Surface-Enhanced Raman Spectroscopy (SERS) is an emerging and powerful technique for the detection and quantification of various molecules, including antibiotics. mdpi.comnih.gov SERS overcomes the inherently weak signal of conventional Raman spectroscopy by enhancing the signal of molecules adsorbed onto or near nanostructured metal surfaces (typically gold or silver). nih.govmdpi.com This can lead to enhancement factors large enough to detect very low concentrations of an analyte. spectroscopyonline.com

For aminoglycosides, SERS-based methods have been developed that exploit the interaction between the positively charged amino groups of the antibiotic and negatively charged metallic nanoparticles, causing nanoparticle aggregation and generating a strong SERS signal. nih.govrsc.org The intensity of the SERS signal can be correlated with the concentration of the analyte, allowing for quantitative analysis. spectroscopyonline.comrsc.orgrsc.org SERS offers several advantages, including high sensitivity, rapidity, and the ability to provide a unique "fingerprint" spectrum for molecular identification. mdpi.commdpi.com

Research on SERS for aminoglycoside detection has demonstrated its potential for use in complex matrices like human serum, which is relevant for therapeutic drug monitoring. rsc.orgmdpi.com The development of SERS-based assays for this compound could provide a rapid and sensitive analytical tool for both quality control and bioanalytical research. rsc.orgmdpi.com

Pre Clinical Pharmacodynamic and Pharmacokinetic Research of Dihydrospectinomycin Analogs

Cell-Free Translation Inhibition Assays and Ribosomal Binding Assays

To elucidate the mechanism of action of dihydrospectinomycin analogs at the molecular level, researchers employ cell-free translation inhibition assays and ribosomal binding assays. nih.govdntb.gov.ua These assays provide direct evidence of the interaction between the antibiotic and its target, the bacterial ribosome.

Cell-free translation inhibition assays measure the ability of a compound to inhibit protein synthesis in a system devoid of living cells. nih.govjmb.or.kr These systems contain all the necessary components for translation, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors, typically derived from cell lysates such as those from E. coli, rabbit reticulocytes, or wheat germ. promega.comthermofisher.com The assay often utilizes a reporter gene, such as luciferase, whose expression can be easily quantified. nih.gov A decrease in the reporter protein's activity in the presence of the antibiotic indicates inhibition of translation. nih.gov Studies on 3',6'-disubstituted spectinomycin (B156147) analogs have shown that they exhibit ribosomal inhibition similar to spectinomycin and trospectomycin (B1683680) in such assays. nih.govdntb.gov.ua Some spectinamide analogs have demonstrated potent inhibition of mycobacterial ribosomes in in vitro translation assays, with IC50 values as low as 0.37 μg/ml. researchgate.net

Ribosomal binding assays directly assess the affinity of an antibiotic for the ribosome. Computational modeling and molecular dynamics simulations are often used to predict and rationalize the binding of analogs to the ribosomal binding site. researchgate.netresearchgate.net For example, computational experiments predicted that certain 3',6'-disubstituted spectinomycin analogs could bind within the spectinomycin ribosomal binding site. nih.govdntb.gov.ua Molecular dynamics simulations have also suggested that lead spectinamides form a stable complex in the spectinomycin-binding site, with potential for additional contacts with the ribosome that could enhance their activity. researchgate.net These in silico predictions are often followed by experimental validation. Toe-printing assays, a type of primer extension inhibition assay, can be used to identify the specific site of ribosome stalling on the mRNA, providing detailed insights into how these antibiotics interfere with translation. mdpi.com

Pharmacokinetic Profiling in Pre-clinical Animal Models

Pharmacokinetic (PK) studies in preclinical animal models are crucial for understanding how the body absorbs, distributes, metabolizes, and excretes a drug candidate. nih.govresearchgate.net The rat is a commonly used initial model for these evaluations. nih.gov These studies provide essential data for optimizing dosing regimens and predicting human pharmacokinetics. researchgate.netcancer.gov

Following administration (e.g., intravenous, intramuscular), blood samples are collected at various time points and analyzed to determine the concentration of the drug and its metabolites. nih.govfao.org From these concentration-time data, key PK parameters are calculated. These parameters include:

Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half. nih.gov

Volume of distribution (Vd): A measure of the extent to which a drug distributes into body tissues. nih.gov

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Bioavailability (F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation. fao.org

Pharmacokinetic studies of spectinomycin in various animal species, including cattle, sheep, and pigs, have shown a short elimination half-life, typically around 1 to 2 hours after intramuscular administration. nih.gov In rats, after intravenous administration, spectinomycin also exhibited a short β-half-life of 0.75 hours. nih.gov Residue studies in pigs have indicated that the highest concentrations of spectinomycin are found in the kidney, while the primary residue in the liver is this compound. fao.org The development of analogs aims to improve upon these pharmacokinetic properties. For example, modifications to the spectinomycin structure, such as those in the spectinamide series, have been pursued to enhance properties like intracellular accumulation, which is crucial for activity against intracellular pathogens like M. tuberculosis. researchgate.net

Interactive Table: Pharmacokinetic Parameters of Spectinomycin in Different Species

SpeciesRouteDose (mg/kg)Elimination Half-life (h)Reference
CattleIM101.2 nih.gov
SheepIM101.0 nih.gov
PigsIM151.0 nih.gov
ChickenIM-1.65 nih.gov
HumansIM-1.85 nih.gov
RatsIV100.75 (β-half-life) nih.gov

Pharmacodynamic Modeling in Bacterial Culture Systems

Pharmacodynamic (PD) modeling integrates pharmacokinetic data with antimicrobial effects to describe the time course of bacterial killing and growth in response to an antibiotic. nih.govdiva-portal.org These models are valuable tools for optimizing dosing regimens and predicting therapeutic outcomes. frontiersin.org

In vitro bacterial culture systems, such as time-kill curve experiments, are used to generate the data for PD modeling. mdpi.com In these experiments, a bacterial culture is exposed to various concentrations of the antibiotic, and the number of viable bacteria (colony-forming units, CFU) is measured over time. diva-portal.org

A common PD model is the maximum-effect (Emax) model, which relates the rate of bacterial killing to the antibiotic concentration. nih.gov This can be represented by an equation such as: dN/dt = [λ - ε * (C^γ / (EC50^γ + C^γ))] * N where:

dN/dt is the change in the number of viable bacteria over time.

λ is the bacterial growth rate.

ε is the maximum killing rate.

C is the antibiotic concentration.

EC50 is the concentration at which 50% of the maximum effect is achieved.

γ is the Hill factor, which describes the steepness of the concentration-effect curve. nih.gov

More complex models may incorporate factors such as bacterial adaptation to the antibiotic or the presence of different bacterial subpopulations. nih.gov These models can be used to simulate the effects of different dosing strategies (e.g., continuous versus intermittent infusion) on bacterial killing. nih.gov The goal of pharmacodynamic modeling is to identify the PK/PD index (e.g., Cmax/MIC, AUC/MIC, or T>MIC) that best correlates with efficacy, which can then be used to guide the development of effective dosing regimens for clinical use. frontiersin.org For spectinomycin and its analogs, understanding the relationship between drug exposure and the suppression of bacterial growth is critical for designing therapies that can overcome resistance and effectively treat infections.

Future Directions and Emerging Research Avenues for Dihydrospectinomycin

Dihydrospectinomycin as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small, drug-like molecule with a well-defined mechanism of action that is used to study and manipulate biological systems. oicr.on.cafebs.org For a compound to be an effective chemical probe, it must demonstrate high potency and selectivity for its target, allowing researchers to confidently attribute observed biological effects to the modulation of that specific target. oicr.on.cafebs.org

This compound, like its parent compound spectinomycin (B156147), functions by binding specifically to the 30S ribosomal subunit in bacteria. researchgate.netdrugbank.com This interaction inhibits protein synthesis by interfering with the translocation step of elongation. jmb.or.kr This high degree of specificity for the bacterial ribosome makes this compound a valuable chemical probe for dissecting the intricate processes of protein biosynthesis.

Key applications as a chemical probe include:

Investigating Ribosomal Dynamics: By binding to a distinct site on the 16S rRNA (helix 34), this compound can be used to study the conformational changes and dynamics of the ribosome during the translocation phase of protein synthesis. nih.gov

Elucidating Resistance Mechanisms: The compound can be used in controlled experiments to select for and study mutations in the ribosome (such as in the rpsE gene for ribosomal protein S5) that confer resistance, thereby providing insight into the structure and function of the spectinomycin binding site.

Understanding Dominance of Sensitivity: Early studies suggested that spectinomycin's inhibition of initiation complexes could explain the dominance of antibiotic sensitivity in heterozygous bacterial strains, offering a tool to explore the interplay between sensitive and resistant ribosomes within the same cell. pnas.org

The ability of this compound to bind with high affinity and specificity to its ribosomal target allows researchers to perturb the protein synthesis machinery in a controlled manner, making it an excellent tool for fundamental biological inquiry. febs.orgresearchgate.net

Development of Novel Research Methodologies for this compound Discovery

The search for new antibiotics and analogs of existing ones like this compound has been revitalized by innovative research methodologies that go beyond traditional screening. These approaches aim to rationally design compounds with improved efficacy and the ability to overcome existing resistance mechanisms.

One of the most promising methodologies is Structure-Based Drug Design . This approach leverages high-resolution structural data of the antibiotic bound to its target. For spectinomycin analogs, researchers have used crystal structures of the drug bound to the bacterial ribosome to build detailed in silico homology models of the binding site in various pathogens, such as M. tuberculosis. nih.gov These models allow for the rational design and chemical synthesis of novel derivatives, known as spectinamides and aminomethyl spectinomycins, which feature modifications predicted to enhance ribosomal binding affinity or evade efflux pumps—a common resistance mechanism. nih.govresearchgate.net

Combinatorial Biosynthesis represents another powerful strategy. This involves the genetic manipulation of the biosynthetic gene clusters in the producing organism, Streptomyces spectabilis. jmb.or.krnih.gov By altering these pathways—for instance, by introducing, deleting, or modifying genes—researchers can create novel variants of the spectinomycin scaffold. nih.govutupub.fi This metabolic engineering approach can generate a library of new compounds that would be difficult to produce through chemical synthesis alone.

High-throughput screening methods have also been refined. For example, using bacterial strains that are engineered to be hypersensitive to certain classes of antibiotics can facilitate the discovery of compounds with specific mechanisms of action. labome.com Furthermore, advanced analytical techniques are crucial for the discovery and characterization process.

The table below summarizes key modern methodologies used in the discovery and development of spectinomycin-class antibiotics.

MethodologyDescriptionApplication Example for Spectinomycin/Dihydrospectinomycin
Structure-Based Design Utilizes 3D structural information of the drug-target complex to design new molecules with enhanced properties. stjude.orgCreating spectinamides with modifications to evade efflux pumps in M. tuberculosis based on ribosomal binding models. nih.gov
Combinatorial Biosynthesis Genetic engineering of the antibiotic's biosynthetic pathway in the host organism to produce novel analogs. nih.govModifying the Streptomyces spectabilis gene cluster to generate new this compound derivatives. jmb.or.krutupub.fi
High-Throughput Screening (HTS) Automated screening of large compound libraries for antimicrobial activity. labome.comScreening for spectinomycin analogs effective against drug-resistant strains of S. pneumoniae and other pathogens. stjude.org
Advanced Analytical Chemistry Use of techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for purification and structural elucidation. researchgate.netmdpi.comIsolating and identifying newly synthesized this compound analogs from fermentation broths or chemical reactions. jmb.or.kr

Theoretical Frameworks for Predicting this compound Activity and Resistance Mechanisms

Predictive computational models are becoming indispensable in antibiotic research, offering theoretical frameworks to forecast a compound's effectiveness and the likelihood of resistance development before extensive laboratory testing.

For predicting activity , molecular modeling techniques such as in silico docking and molecular dynamics (MD) simulations are employed. These methods model the interaction between this compound analogs and the ribosomal binding site at an atomic level. nih.gov MD simulations can predict the stability of the drug-ribosome complex and identify key interactions, such as hydrogen bonds, that contribute to binding affinity. nih.gov This allows for the virtual screening of potential new structures and prioritization of candidates for chemical synthesis.

For predicting resistance , two main computational approaches have emerged, primarily using whole-genome sequencing data:

Rule-Based Methods: These approaches scan a bacterium's genome for known resistance markers, such as specific gene mutations or the presence of resistance-conferring genes. biorxiv.orgnih.gov For this compound, this would involve searching for mutations in the rpsE gene (encoding ribosomal protein S5) or the presence of the aadA gene, which codes for an enzyme that inactivates the antibiotic. nih.gov While effective, these methods are limited to known resistance mechanisms. biorxiv.orgnih.gov

Machine Learning (ML) Models: ML approaches use algorithms to learn patterns from large datasets of bacterial genomes and their corresponding antibiotic susceptibility profiles. biorxiv.orgnih.gov These models can use various genomic features (like k-mers or gene presence/absence) to predict resistance phenotypes, even without prior knowledge of the specific resistance mechanism. biorxiv.org More advanced deep learning models, such as protein language models (e.g., ProteinBERT), can predict resistance directly from the protein sequence of a potential resistance gene, offering insights into the molecular basis of resistance. oup.comnih.gov

Mathematical models are also being developed to understand the population dynamics of bacterial resistance. asm.org These models can simulate how factors like antibiotic concentration and horizontal gene transfer influence the emergence and spread of resistant strains, providing a framework for predicting the long-term viability of an antibiotic. asm.org

Theoretical FrameworkPrimary ApplicationHow It WorksLimitations
Molecular Dynamics Predicting ActivitySimulates the physical movements of atoms in the drug-target complex to assess binding stability and affinity. nih.govComputationally intensive; accuracy depends on the quality of the force fields used.
Rule-Based Genomics Predicting ResistanceScans genomic data for known resistance genes or mutations (e.g., rpsE mutations). nih.govCannot identify novel or unknown resistance mechanisms. biorxiv.org
Machine Learning Predicting ResistanceTrains on genomic and phenotypic data to identify complex patterns that correlate with resistance. biorxiv.orgnih.govRequires large, high-quality datasets for training; may lack interpretability ("black box").
Biophysical Models Predicting Drug InteractionsUses mathematical equations based on bacterial growth laws to predict synergy or antagonism between drugs. plos.orgOften simplified and may not capture all biological complexities.

Integration of Omics Technologies in this compound Research

Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a global view of the cellular processes affected by an antibiotic, offering deep insights into its mechanism of action and the complex bacterial response. oup.comnih.gov

Genomics: Whole-genome sequencing of resistant strains is fundamental for identifying the genetic basis of resistance. In the context of this compound, this allows for the rapid identification of mutations in the ribosomal protein S5 gene (rpsE) or other target-associated loci. researchgate.net Comparative genomics can reveal how resistance pathways evolve across different bacterial species.

Transcriptomics: This technology, often performed using DNA microarrays or RNA-sequencing, measures the expression levels of all genes in a cell. When bacteria are exposed to this compound, transcriptomics can reveal which genes are up- or downregulated. This provides a snapshot of the cell's immediate response, highlighting stress response networks and adaptive strategies. oup.com

Proteomics: Proteomics analyzes the entire protein content of a cell. Using techniques like 2D gel electrophoresis and mass spectrometry, researchers have studied the proteomic response of Neisseria gonorrhoeae to spectinomycin. frontiersin.orgnih.gov These studies revealed that in addition to the expected inhibition of protein synthesis, the antibiotic triggers significant changes in the expression of proteins involved in energy metabolism, detoxification, and cell envelope maintenance. frontiersin.orgfrontiersin.org For instance, the 50S ribosomal protein L7/L12 was found to be upregulated in both susceptible and resistant strains, suggesting a compensatory mechanism to overcome the translocation block imposed by the drug. nih.govresearchgate.net

Metabolomics: This field studies the complete set of small-molecule metabolites within a cell. By analyzing the metabolic profile of bacteria treated with this compound, researchers can identify which metabolic pathways are disrupted. mdpi.com This can uncover secondary effects of the antibiotic and provide a functional readout of the cell's physiological state in response to ribosomal inhibition.

An integrated "meta-omics" approach, combining data from multiple omics fields, offers the most comprehensive understanding. For example, an integrated study on spectinomycin degradation during industrial waste processing used omics to identify the specific microbes and enzymes (like those encoded by the aadA1 gene) responsible for breaking down the antibiotic. nih.govresearchgate.net Such approaches are crucial for understanding the environmental fate of antibiotics and the dynamics of resistance genes in microbial communities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.